![molecular formula C11H8ClNO2 B178594 Methyl 2-chloroquinoline-3-carboxylate CAS No. 16498-85-4](/img/structure/B178594.png)
Methyl 2-chloroquinoline-3-carboxylate
Overview
Description
“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “Methyl 2-chloroquinoline-3-carboxylate”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "Methyl 2-chloroquinoline-3-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloroquinoline-3-carboxylate” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
“Methyl 2-chloroquinoline-3-carboxylate” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .Physical And Chemical Properties Analysis
“Methyl 2-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .Scientific Research Applications
Synthesis of Quinoline Ring Systems
Quinolines are aromatic compounds with significant medicinal and pharmaceutical properties. Methyl 2-chloroquinoline-3-carboxylate serves as a precursor in the synthesis of quinoline ring systems, which are foundational structures for many therapeutic agents. The compound’s reactivity allows for the construction of fused or binary quinoline-core heterocyclic systems, which are essential in developing new drugs .
Antimicrobial Agents
Due to the nitrogen atom in its structure, quinoline derivatives exhibit potent antimicrobial activitiesMethyl 2-chloroquinoline-3-carboxylate can be used to develop new antibacterial and antifungal agents, particularly targeting resistant strains of bacteria and fungi .
Anti-inflammatory Drugs
The anti-inflammatory properties of quinoline derivatives make them suitable for the development of anti-inflammatory drugsMethyl 2-chloroquinoline-3-carboxylate can be utilized to synthesize compounds that can potentially treat conditions like arthritis and other inflammatory diseases .
Anticancer Research
Quinoline compounds have shown promise in anticancer researchMethyl 2-chloroquinoline-3-carboxylate could be instrumental in creating anticancer agents due to its ability to interfere with cell proliferation and DNA replication processes in cancer cells .
Antiplasmodial Activity
Malaria is a significant global health issue, and quinoline derivatives have historically been used to combat itMethyl 2-chloroquinoline-3-carboxylate has potential applications in synthesizing antiplasmodial agents, contributing to the fight against malaria .
Antituberculosis Agents
Tuberculosis remains a leading cause of death worldwide. Quinoline derivatives, including Methyl 2-chloroquinoline-3-carboxylate , are being explored for their antituberculosis activity, which could lead to new treatments for this persistent disease .
Cardiovascular Drug Development
Quinoline derivatives can also play a role in cardiovascular drug developmentMethyl 2-chloroquinoline-3-carboxylate may be used to create compounds that act as anti-hypertensive agents, helping to manage high blood pressure and related cardiovascular conditions .
Neurological Disorders
Research into treatments for neurological disorders can benefit from quinoline derivativesMethyl 2-chloroquinoline-3-carboxylate might be used in synthesizing compounds that target neurological pathways, offering potential treatments for diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been reported to exhibit various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . .
Mode of Action
For instance, some quinolines inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby inhibiting the growth of bacteria .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure .
properties
IUPAC Name |
methyl 2-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJNOFBMQEIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450115 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16498-85-4 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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